![molecular formula C22H28N2O3 B12525180 (3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate CAS No. 676235-42-0](/img/structure/B12525180.png)
(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate is a complex organic compound with a unique structure that includes an amino group, a ketone group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate typically involves multiple steps, including the formation of the amino and ketone groups, followed by esterification with benzoic acid. One common synthetic route involves the following steps:
Formation of the Amino Group: This can be achieved through reductive amination of a suitable precursor, such as a ketone or aldehyde, using an amine and a reducing agent like sodium cyanoborohydride.
Formation of the Ketone Group: This can be done through oxidation of an alcohol precursor using oxidizing agents like pyridinium chlorochromate (PCC).
Esterification: The final step involves the reaction of the amino-ketone intermediate with benzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: A simpler ester with similar functional groups but lacking the amino and ketone groups.
Ethyl benzoate: Another ester with a similar structure but different alkyl chain length.
Vinyl benzoate: An ester with a vinyl group, offering different reactivity and applications.
Uniqueness
(3S)-3-Amino-1-oxo-1-{[(1R)-1-phenylethyl]amino}heptan-2-yl benzoate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for multiple types of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
676235-42-0 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
[(3S)-3-amino-1-oxo-1-[[(1R)-1-phenylethyl]amino]heptan-2-yl] benzoate |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-15-19(23)20(27-22(26)18-13-9-6-10-14-18)21(25)24-16(2)17-11-7-5-8-12-17/h5-14,16,19-20H,3-4,15,23H2,1-2H3,(H,24,25)/t16-,19+,20?/m1/s1 |
Clave InChI |
WQKWKAILLVVQAR-UGNHXKFCSA-N |
SMILES isomérico |
CCCC[C@@H](C(C(=O)N[C@H](C)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)N |
SMILES canónico |
CCCCC(C(C(=O)NC(C)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenol, 4-bromo-2-[[(4-iodophenyl)imino]methyl]-6-methoxy-](/img/structure/B12525104.png)
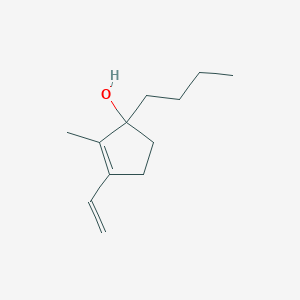
![6-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12525110.png)
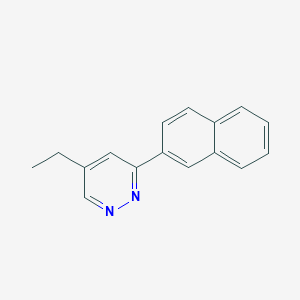
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]benzenesulfonic acid](/img/structure/B12525120.png)
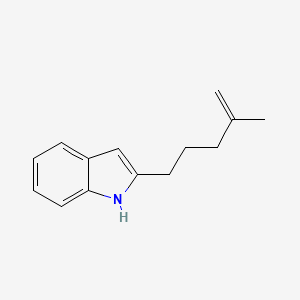
![Anthracene, 9,10-bis[[4-[(1,1-dimethylethyl)thio]phenyl]ethynyl]-](/img/structure/B12525127.png)
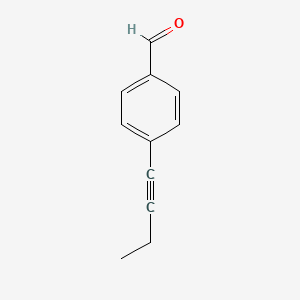
![3-{[(2S)-Azetidin-2-yl]methoxy}-5-(6-fluorohex-1-yn-1-yl)pyridine](/img/structure/B12525130.png)
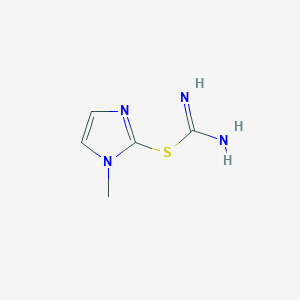
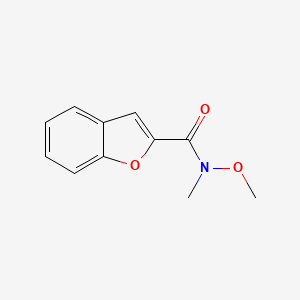
![3-{2-[3-(4-Methoxyphenyl)prop-2-en-1-yl]phenyl}prop-2-enoic acid](/img/structure/B12525157.png)

